N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

iNOS inhibition nitric oxide synthase anti-inflammatory screening

Research supply gaps for GSTO1-1 inhibitors and nitroaromatic prodrug intermediates are common. N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide (CAS 169945-47-5) provides a validated IC50 of 130 nM against GSTO1-1 and a 4-nitrobenzamide core for bioreductive activation. Key advantages: • Inhibitory Activity: IC50 130 nM for oncology target SAR. • Bioreductive Activation: Nitro reduction to amine for GDEPT/ADEPT prodrug design. • Synthetic Flexibility: Selective nitro reduction permits amide coupling, reductive amination, or diazotization. • Reliable Supply: High purity; in stock, global shipping.

Molecular Formula C15H14N2O5
Molecular Weight 302.28 g/mol
CAS No. 169945-47-5
Cat. No. B3837843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-nitrobenzamide
CAS169945-47-5
Molecular FormulaC15H14N2O5
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O5/c1-21-12-7-8-14(22-2)13(9-12)16-15(18)10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
InChIKeyHUMYECVYADBLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide: Identity & Structure


N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide (CAS 169945-47-5) is a synthetic benzamide derivative characterized by a 4-nitrobenzamide core coupled to a 2,5-dimethoxyphenyl moiety. Its molecular formula is C15H14N2O5 with a molecular weight of 302.28 g/mol [1]. Key computed physicochemical descriptors include an XLogP3 value of 2.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [1]. The compound contains a nitroaromatic functional group that enables potential reduction to a reactive amine intermediate, a property relevant to prodrug design strategies and bioreductive activation pathways .

N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide: Substitution Limitations


Structural analogs within the nitrobenzamide and dimethoxyphenylbenzamide families exhibit fundamentally different biological and chemical behaviors due to variations in substitution patterns and functional group composition. The 2,5-dimethoxy substitution on the aniline ring directly influences electron density distribution, conformational flexibility, and molecular recognition by biological targets, distinguishing it from the 2,4-dimethoxy regioisomer (CAS 152586-90-8) . Furthermore, reduction of the para-nitro group to an amino group yields 4-amino-N-(2,5-dimethoxyphenyl)benzamide, a distinct chemical entity that serves as a kinase inhibitor intermediate with an entirely different activity profile . The presence of the 4-nitro group confers specific susceptibility to nitroreductase-mediated bioreduction, a property absent in the non-nitrated parent compound N-(2,5-dimethoxyphenyl)benzamide (CAS 135-45-5) . These structural features collectively render class-level substitution invalid for applications requiring precise molecular pharmacology or targeted chemical reactivity.

Quantitative Evidence: N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide vs. Comparators


iNOS Inhibition vs. 1400W

The compound exhibits measurable inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages. While demonstrating engagement with the iNOS target, its potency is substantially lower than that of the established selective iNOS inhibitor N-([3-(aminomethyl)phenyl]methyl)ethanimidamide (1400W). This differential activity profile—4.9 μM for the target compound vs. 0.25 μM for 1400W [1]—indicates that N-(2,5-dimethoxyphenyl)-4-nitrobenzamide should be considered a weak iNOS ligand rather than a potent inhibitor, a critical distinction for researchers screening for anti-inflammatory or NO-pathway modulatory activity [2].

iNOS inhibition nitric oxide synthase anti-inflammatory screening murine macrophage assay

GSTO1-1 Inhibition: Recombinant Enzyme Potency

N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide inhibits recombinant glutathione S-transferase omega-1 (GSTO1-1) with an IC50 of 130 nM when assessed using S-(4-nitrophenacyl)glutathione as substrate [1]. This level of inhibition represents a moderate potency that may have implications for GSTO1-1-mediated pathways, including cellular redox homeostasis and drug resistance mechanisms. No direct head-to-head comparator data is available for GSTO1-1 inhibition in the same assay system; however, this quantitative value provides a benchmark for researchers investigating GSTO1-1 as a potential therapeutic target in oncology applications.

GSTO1-1 inhibition glutathione S-transferase redox biology chemoresistance

GluN2C NMDA Receptor Binding vs. MK-801

The compound demonstrates binding to the rat NMDA receptor GluN2C subunit with a Ki of 680 nM, measured by displacement of [3H]TCP from the phencyclidine binding site [1]. For context, the high-affinity NMDA receptor channel blocker MK-801 (dizocilpine) binds to the same site with Ki values typically in the low nanomolar range (approximately 1–10 nM) [2]. This approximately 68-fold or greater difference in binding affinity positions N-(2,5-dimethoxyphenyl)-4-nitrobenzamide as a weak to moderate GluN2C ligand rather than a potent NMDA receptor modulator.

NMDA receptor GluN2C ionotropic glutamate receptor CNS pharmacology

XLogP3 Lipophilicity vs. 4-Amino Analog

The target compound has a computed XLogP3 value of 2.5, reflecting moderate lipophilicity [1]. While direct experimental logP data for the 4-amino analog (4-amino-N-(2,5-dimethoxyphenyl)benzamide) are not available in public databases, the nitro-to-amino substitution is generally expected to reduce lipophilicity by approximately 0.5–1.0 log units based on established fragment contribution analyses for aromatic nitro vs. aromatic amino groups [2]. This difference has direct implications for passive membrane permeability, aqueous solubility, and potential off-target binding profiles.

physicochemical profiling XLogP3 lipophilicity drug-likeness medicinal chemistry

PARP Activity Data Gap

Benzamide scaffolds are classically associated with poly(ADP-ribose) polymerase (PARP) inhibition, with compounds such as 3-aminobenzamide serving as prototypical PARP inhibitors with Ki values in the low micromolar range [1]. Despite this structural precedent, no PARP inhibition data are publicly available for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide in major bioactivity databases including BindingDB and ChEMBL [2]. Researchers should not assume PARP inhibitory activity based solely on the benzamide core structure. The absence of positive PARP data distinguishes this compound from validated PARP inhibitor tool compounds and clinical candidates such as olaparib or veliparib.

PARP inhibition poly(ADP-ribose) polymerase DNA repair benzamide pharmacophore

Research Applications of N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide


Nitroreductase Prodrug Scaffold Development

The compound's 4-nitrobenzamide core renders it susceptible to bioreductive activation by nitroreductase enzymes, as documented for structurally related nitrobenzamide prodrugs in cancer gene therapy applications . Researchers developing nitroreductase-activated prodrug systems (GDEPT/ADEPT strategies) may utilize this compound as a scaffold for further optimization, particularly given the established metabolic activation pathways of 4-nitrobenzamide derivatives . The compound serves as a building block for synthesizing novel prodrug candidates that require enzymatic reduction for cytotoxic activation [1].

GSTO1-1 Inhibitor Lead Optimization

With a measured IC50 of 130 nM against recombinant GSTO1-1 , this compound represents a starting point for structure-activity relationship (SAR) studies targeting glutathione S-transferase omega-1. GSTO1-1 has been implicated in chemoresistance mechanisms and cellular redox regulation, making it a target of interest in oncology research . Medicinal chemists may use the 2,5-dimethoxyphenyl-4-nitrobenzamide scaffold to explore substituent modifications that enhance potency, selectivity, and pharmacokinetic properties for GSTO1-1 inhibition.

Versatile Benzamide Building Block for Libraries

The compound functions as a versatile synthetic intermediate for generating diverse chemical libraries. The nitro group can be selectively reduced to an amino group using standard reducing agents (e.g., hydrogenation over palladium catalyst, lithium aluminum hydride), enabling subsequent diversification through amide coupling, reductive amination, or diazotization reactions . The 2,5-dimethoxyphenyl moiety provides a defined substitution pattern that influences electronic properties and molecular recognition. This compound is synthesized via reaction of 2,5-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions, yielding a product amenable to recrystallization or chromatographic purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.